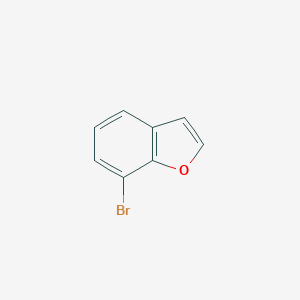

7-Bromobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZPQJITKRSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908829 | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-12-6, 133720-60-2 | |

| Record name | Benzofuran, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 7-Bromobenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, making them a fertile ground for drug discovery.[1][2][3] This guide focuses on a key intermediate, 7-Bromobenzofuran, providing an in-depth look at its properties, synthesis, and applications, tailored for professionals in the field.

Core Identification and Physicochemical Properties of this compound

This compound is a substituted benzofuran with a bromine atom at the 7-position. This bromine atom is a versatile functional group for further chemical modifications, making this compound a valuable building block in organic synthesis. It is important to note that multiple CAS numbers are associated with this compound in various databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-1-benzofuran | [5] |

| CAS Number | 104155-12-6, 133720-60-2 | [5] |

| Molecular Formula | C₈H₅BrO | [5][6] |

| Molecular Weight | 197.03 g/mol | [5] |

| Appearance | Solid | [6] |

| Boiling Point | 233.8 ± 13.0 °C (Predicted) | [6] |

| Flash Point | 95.2 °C | [6] |

| Density | 1.608 ± 0.06 g/cm³ (Predicted) | [6] |

| SMILES | BrC1=CC=CC2=C1OC=C2 | [5] |

| InChI | 1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | [5] |

Synthesis of this compound: A Step-by-Step Protocol

A common and practical method for the synthesis of this compound involves a two-step process starting from o-bromophenol.[7] This method is advantageous as it avoids the use of heavy metal catalysts and is scalable for industrial applications.[7]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

This initial step involves the O-alkylation of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal.

Protocol:

-

To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL).

-

Sequentially add o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).[7]

-

Initiate stirring and heat the mixture to reflux for 22 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Upon completion, distill off the majority of the 1,4-dioxane.

-

To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir the mixture for 40 minutes.

-

Separate the organic phase. Extract the aqueous phase with an additional 200 mL of ethyl acetate.

-

Combine the organic phases and dry over sodium sulfate overnight.

Step 2: Cyclization to this compound

The intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, undergoes an acid-catalyzed cyclization to yield the final product.

Protocol:

-

The dried organic phase from the previous step is concentrated to yield the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene.

-

In a suitable solvent, the intermediate is heated in the presence of an acid to induce cyclization.

-

The reaction is heated to a temperature between 40-210°C for approximately 12 hours.[7]

-

After the cyclization is complete, the mixture is purified. This involves a liquid-liquid extraction, filtration, washing with water, and drying.

-

The final product is obtained by distillation, collecting the fraction at 140°C - 150°C, followed by rectification.[7]

An alternative, more direct method involves the bromination of benzofuran with bromine, which can be performed under light or with a Lewis acid catalyst.[6]

Caption: Cross-coupling reactions of this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]It is also classified as acutely toxic if swallowed (H301). * Signal Word: Danger * Pictograms: GHS06 (Skull and crossbones) Handling and Personal Protective Equipment (PPE):

-

Use in a well-ventilated area, preferably in a chemical fume hood. [8]* Avoid all personal contact, including inhalation of dust or vapors. [8]* Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [6][8] Storage:

-

Store in a cool, dry, and well-ventilated area. [8]* Keep containers tightly sealed when not in use. [8]* Store away from incompatible materials. [8]* Recommended storage is in an inert atmosphere, in a freezer under -20°C. [9] First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water. [10]* In case of eye contact: Rinse immediately with plenty of water and seek medical advice. [6]* If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [10]* If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

-

7-Bromo-1-benzofuran - ChemBK. (2024). Retrieved from [Link]

-

7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem. (n.d.). Retrieved from [Link]

- CN103724305A - Preparation method of this compound - Google Patents. (n.d.).

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem. (n.d.). Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (2024). Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). Retrieved from [Link]

-

Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017). Retrieved from [Link]

-

Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016). Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019). Retrieved from [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents - ResearchGate. (2015). Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN103724305A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 3-Bromobenzofuran | 59214-70-9 [sigmaaldrich.com]

- 10. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 7-Bromobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 7-bromobenzofuran, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, explore a validated synthetic protocol with mechanistic insights, discuss its reactivity, and highlight its significance as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named 7-bromo-1-benzofuran, is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at the 7-position. This specific substitution pattern imparts distinct electronic properties that are crucial for its reactivity and biological interactions.[1]

The fundamental properties of this compound are summarized below. Understanding these parameters is the first step in designing experimental work, from selecting appropriate solvent systems to predicting its behavior in analytical techniques.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrO | [1][2][3][4] |

| Molecular Weight | 197.03 g/mol | [1][2][4] |

| Exact Mass | 195.95238 Da | [3][4] |

| CAS Number | 133720-60-2, 104155-12-6 | [1][2][3][4] |

| IUPAC Name | 7-bromo-1-benzofuran | [1][4] |

| Appearance | Solid | [2] |

| Boiling Point | 233.8 ± 13.0 °C (Predicted) | [2] |

| Density | 1.608 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | GPZPQJITKRSVQJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C(=C1)Br)OC=C2 | [1][4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of the benzofuran core is a well-established area of organic chemistry, yet the specific regioselective synthesis of derivatives like this compound requires careful strategic planning. A robust and scalable two-step method has been developed, which avoids the use of heavy metal catalysts that can lead to environmental concerns and product contamination.[5]

Step 1: O-Alkylation of o-Bromophenol

The initial step involves the formation of an ether linkage by reacting o-bromophenol with a masked acetaldehyde equivalent, 2-bromoacetaldehyde dimethyl acetal.

-

Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 1,4-dioxane (800 mL).

-

Sequentially add o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).[5]

-

Stir the mixture vigorously and heat to reflux for approximately 22 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) and Gas Chromatography (GC) to confirm the consumption of the starting phenol.

-

Upon completion, cool the reaction and remove the bulk of the 1,4-dioxane by distillation.

-

To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir for 40 minutes.

-

Separate the organic phase. Extract the aqueous phase with an additional portion of ethyl acetate (200 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate. This yields the intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene.[5]

-

-

Expertise & Causality:

-

Choice of Base: Potassium carbonate (K₂CO₃) is a crucial choice. It is a moderately strong, non-nucleophilic base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding phenoxide. This in-situ formation of the phenoxide creates the potent nucleophile required for the subsequent Williamson ether synthesis. Its insolubility in dioxane necessitates vigorous stirring to ensure efficient reaction at the solid-liquid interface.

-

Acetal Protecting Group: 2-Bromoacetaldehyde is highly reactive and prone to self-polymerization. The dimethyl acetal serves as a protecting group, rendering the aldehyde functionality inert to the basic reaction conditions. This acetal will be deprotected in the next step to unmask the aldehyde for cyclization.

-

Step 2: Acid-Catalyzed Cyclization

The second step involves an intramolecular cyclization under acidic conditions to form the furan ring.

-

Protocol:

-

The crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene intermediate is dissolved in a suitable solvent.

-

An acid catalyst is added, and the mixture is heated. The reaction proceeds via cyclization to form this compound.[5]

-

Purification is achieved through distillation, collecting the fraction at 140°C - 150°C, followed by rectification to yield the final high-purity product.[5]

-

-

Expertise & Causality:

-

Mechanism: The acid serves two roles. First, it catalyzes the hydrolysis of the dimethyl acetal to reveal the free aldehyde. Second, the acid activates the aldehyde carbonyl group for intramolecular electrophilic aromatic substitution. The lone pair on the ether oxygen attacks the protonated carbonyl, and subsequent dehydration and aromatization lead to the stable benzofuran ring system.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Reactivity and Synthetic Utility in Drug Development

This compound is not typically an endpoint therapeutic agent itself but rather a highly valuable building block. Its synthetic utility stems from two primary features: the bromine atom at the 7-position and the inherent reactivity of the benzofuran core.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in cornerstone reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes, a key step in the synthesis of many natural products and complex molecules.[6]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

These transformations allow for the elaboration of the benzofuran core, enabling the systematic exploration of chemical space around the scaffold to optimize biological activity.

-

Reactivity of the Benzofuran Ring: The furan portion of the molecule can undergo electrophilic substitution, although the benzene ring is generally more reactive. The presence of the bromine atom can influence the regioselectivity of these reactions.

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[5][7][8][9] this compound serves as a critical starting point for accessing novel derivatives with potentially enhanced therapeutic profiles.

Role as a Core Scaffold Diagram

Caption: Use of this compound in discovery workflows.

Safety and Handling

As a halogenated aromatic compound, this compound must be handled with appropriate care. It is classified as an irritant to the eyes, respiratory system, and skin.[2] Furthermore, it is acutely toxic if swallowed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity, particularly at the C-7 bromine position, make it an indispensable building block. The scalable, environmentally conscious synthesis outlined in this guide provides a reliable pathway for its production. For researchers in drug discovery, this compound offers a robust and proven scaffold for developing novel therapeutics targeting a wide spectrum of diseases.

References

- This compound - 104155-12-6 - Vulcanchem. (n.d.).

- 7-Bromo-1-benzofuran - ChemBK. (2024-04-09).

- 133720-60-2, 7-Bromobenzo[b]furan Formula - Echemi. (n.d.).

-

7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

- CN103724305A - Preparation method of this compound - Google Patents. (n.d.).

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017-05-05). Retrieved January 6, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

-

Benzofuran: An Emerging Scaffold for Antimicrobial Agents - ResearchGate. (2015-10-06). Retrieved January 6, 2026, from [Link]

-

An update on benzofuran inhibitors: a patent review - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound (104155-12-6) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103724305A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 7-Bromobenzofuran

An In-Depth Technical Guide to 7-Bromobenzofuran: Synthesis, Characterization, and Application

Abstract

This compound is a pivotal heterocyclic building block in the landscape of organic synthesis, particularly valued for its role as a precursor in the development of complex pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in drug development. It covers nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, thorough spectroscopic characterization, and a discussion of its reactivity and key applications, with a focus on modern cross-coupling strategies.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The fusion of the benzene and furan rings, combined with the strategic placement of a bromine atom, makes it a versatile intermediate for further functionalization.

| Identifier | Value | Source |

| IUPAC Name | 7-bromo-1-benzofuran | [1] |

| Alternate Names | 7-Bromobenzo[b]furan | [1] |

| CAS Number | 104155-12-6, 133720-60-2 | [1] |

| Molecular Formula | C₈H₅BrO | |

| Molecular Weight | 197.03 g/mol | |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC=C2 | |

| InChIKey | GPZPQJITKRSVQJ-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid | |

| Boiling Point | 233.8 ± 13.0 °C | Predicted value |

| Density | 1.608 ± 0.06 g/cm³ | Predicted value |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Synthesis of this compound

The construction of the this compound scaffold can be efficiently achieved via a two-step sequence starting from readily available o-bromophenol. This method avoids the use of heavy metal catalysts in the ring-forming step and is amenable to scale-up.[3]

Synthetic Workflow

The overall transformation involves an initial Williamson ether synthesis to form an acetal-protected intermediate, followed by an acid-catalyzed intramolecular cyclization (aldehyde condensation) to furnish the benzofuran ring.

Caption: Synthetic workflow for this compound.

Mechanistic Considerations & Causality

-

Step 1: Ether Formation: The reaction begins with the deprotonation of the weakly acidic o-bromophenol by a base like potassium carbonate. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetaldehyde dimethyl acetal via an Sₙ2 mechanism. Dioxane is an effective solvent as its high boiling point allows the reaction to be driven to completion with heating, and it readily dissolves both the organic and inorganic components.[3]

-

Step 2: Cyclization: The acetal group in the intermediate serves as a protected aldehyde. Upon heating in the presence of a strong acid (such as polyphosphoric acid or sulfuric acid), the acetal is hydrolyzed to reveal the aldehyde functionality. Concurrently, the acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the carbonyl carbon. The position of attack is directed ortho to the ether linkage, leading to the formation of the five-membered furan ring. A final dehydration step yields the aromatic benzofuran system.[3]

Experimental Protocol

This protocol is adapted from the methodology described in patent CN103724305A.[3]

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1,4-dioxane (800 mL).

-

Add o-bromophenol (210 g, 1.21 mol), potassium carbonate (750 g, 5.43 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.78 mol).

-

Initiate stirring and heat the mixture to reflux (approx. 101 °C).

-

Maintain the reflux for 22-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane, yielding the crude intermediate product. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Place the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step into a suitable reaction vessel.

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The acid acts as both the catalyst and the solvent in some variations.

-

Heat the mixture to a temperature between 120-180 °C and hold for approximately 12 hours. The optimal temperature depends on the acid used.[3]

-

Cool the reaction mixture and carefully quench by pouring it onto ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation, collecting the fraction at 140-150 °C, to yield this compound as the final product.[3]

Spectroscopic Characterization

Full experimental spectral data for this compound is not consistently available across major public databases. Some commercial suppliers explicitly state that analytical data is not collected for this compound as it is supplied for early-stage research. Therefore, the following characterization is based on predicted values and analysis of the parent benzofuran structure combined with known substituent effects.

¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show five signals in the aromatic region (δ 6.5-8.0 ppm).

-

H2 & H3 (Furan Ring): The protons on the furan ring are distinct. H3 is adjacent to the oxygen atom and a carbon, while H2 is adjacent to the oxygen and coupled to H3. They typically appear as doublets. H2 is expected further downfield (δ ~7.6 ppm) than H3 (δ ~6.8 ppm) due to its position on the enol ether moiety.

-

H4, H5, H6 (Benzene Ring): These three protons will form a complex splitting pattern. H5 will likely be a triplet, coupled to H4 and H6. H4 and H6 will appear as doublets of doublets (or complex multiplets). The electron-withdrawing bromine atom at C7 will deshield the adjacent H6 proton, shifting it downfield relative to the other benzene protons.

¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum will display 8 distinct signals for the 8 carbon atoms.

-

C7 (Bromo-substituted): The carbon directly attached to the bromine (C7) will be significantly shifted. Its chemical shift will be influenced by the heavy atom effect of bromine and is expected around δ 115-120 ppm.

-

C2 & C3 (Furan Ring): C2, being part of the enol ether (O-C=C), will be the most downfield carbon at approximately δ 145 ppm. C3 will be significantly more upfield, around δ 106 ppm.

-

Aromatic Carbons (C3a, C4, C5, C6, C7a): The remaining five carbons of the benzene ring will appear in the typical aromatic region of δ 120-130 ppm, with the bridgehead carbons (C3a, C7a) having unique shifts.

Mass Spectrometry (MS) The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 196 and 198.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to the reactivity of the C7-Br bond, which allows for the introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an excellent handle for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) introduces a new C-C bond, forming biaryl or vinyl-substituted benzofuran structures. This is one of the most common applications.

-

Sonogashira Coupling: Coupling with a terminal alkyne provides access to alkynylbenzofurans, which are versatile intermediates for further transformations or can be target molecules themselves.

Caption: Key cross-coupling applications of this compound.

Role in Drug Discovery

The benzofuran nucleus is a "privileged scaffold" found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities.[2] this compound serves as a key starting material to access novel analogues for various therapeutic targets:

-

Anticancer Agents: Many benzofuran derivatives show potent anticancer activity. The 7-position can be elaborated into complex side chains that interact with biological targets.[2]

-

Antiviral and Anti-inflammatory Drugs: The scaffold is present in compounds with anti-inflammatory and antiviral properties. Functionalization at the 7-position allows for fine-tuning of activity and pharmacokinetic properties.[2]

Safety and Handling

This compound is classified as an acute oral toxicant and an irritant. Proper handling procedures are mandatory.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[1]

-

Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its bromine handle. Its straightforward synthesis and robust reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity enables the efficient design and execution of synthetic campaigns targeting novel and complex molecular architectures for drug discovery and beyond.

References

- Title: Preparation method of this compound. Source: Google Patents (CN103724305A).

-

Title: Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Source: Royal Society of Chemistry. URL: [Link]

-

Title: 7-Bromo-1-benzofuran. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: MDPI. URL: [Link]

-

Title: 7-Bromo-1-benzofuran. Source: ChemBK. URL: [Link]

Sources

The Synthesis and Discovery of 7-Bromobenzofuran: An In-depth Technical Guide

Introduction: The Significance of the Benzofuran Scaffold and the Role of 7-Bromobenzofuran

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] The benzofuran nucleus is a cornerstone in a multitude of biologically active natural products and synthetic pharmaceuticals.[3] The inherent electronic properties and structural rigidity of the benzofuran ring system make it an ideal framework for the design of novel therapeutic agents. The introduction of a bromine atom at the 7-position of the benzofuran core yields this compound, a versatile synthetic intermediate with significant potential in drug discovery and organic synthesis. The bromine substituent serves as a valuable handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on the underlying chemical principles and practical experimental methodologies.

The Genesis of a Scaffold: The Discovery of Benzofuran and the Emergence of this compound

The history of benzofuran chemistry dates back to 1870, when Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring.[2][4] His pioneering work laid the foundation for the exploration of this important class of heterocyclic compounds. While the precise first synthesis of this compound is not prominently documented in readily available historical accounts, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzofurans. The need for specifically functionalized benzofuran derivatives in various research domains, particularly in the development of pharmaceuticals, undoubtedly spurred the synthesis of halogenated analogues like this compound. Its utility as a building block for more complex molecules has solidified its importance in the synthetic chemist's toolbox.

Key Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. This section will delve into the core synthetic methodologies, elucidating the mechanistic rationale behind each approach.

Two-Step Synthesis from o-Bromophenol: A Robust and Scalable Approach

A widely employed and industrially relevant method for the preparation of this compound involves a two-step sequence starting from readily available o-bromophenol.[5] This method is advantageous due to its operational simplicity and cost-effectiveness, avoiding the use of expensive heavy metal catalysts.[5]

Step 1: O-Alkylation of o-Bromophenol

The first step involves the O-alkylation of o-bromophenol with a suitable two-carbon electrophile, typically 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal, in the presence of a base.[5]

Reaction Mechanism:

The reaction proceeds via a standard Williamson ether synthesis. The basic conditions deprotonate the phenolic hydroxyl group of o-bromophenol to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetaldehyde acetal, displacing the halide and forming the ether linkage.

Experimental Protocol: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene [5]

| Reagent/Solvent | Molar Equivalent | Quantity |

| o-Bromophenol | 1.0 | (e.g., 210 g, 1.213 mol) |

| 2-Bromoacetaldehyde dimethyl acetal | 1.46 | (e.g., 300 g, 1.775 mol) |

| Potassium Carbonate | 4.47 | (e.g., 750 g, 5.426 mol) |

| 1,4-Dioxane | - | (e.g., 800 mL) |

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, add 1,4-dioxane, o-bromophenol, potassium carbonate, and 2-bromoacetaldehyde dimethyl acetal.

-

Heat the mixture to reflux and maintain for approximately 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the majority of the 1,4-dioxane by distillation.

-

To the residue, add water and ethyl acetate. Stir the mixture vigorously and then separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

Step 2: Acid-Catalyzed Intramolecular Cyclization and Aromatization

The second step involves the acid-catalyzed cyclization of the intermediate ether. The acetal group is hydrolyzed under acidic conditions to reveal an aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the benzene ring, followed by dehydration to form the furan ring.

Reaction Mechanism:

The acidic medium protonates one of the methoxy groups of the acetal, leading to its departure as methanol and the formation of an oxonium ion. A second methanol molecule is eliminated to generate a protonated aldehyde. The aldehyde is then attacked by the pi-electrons of the benzene ring in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation and dehydration lead to the formation of the stable aromatic benzofuran ring system.

Experimental Protocol: Synthesis of this compound [5]

| Reagent/Solvent | Molar Equivalent | Quantity |

| 1-Bromo-2-(2,2-dimethoxyethoxy)benzene | 1.0 | (from previous step) |

| Phosphoric Acid | (catalytic) | (e.g., 1.5 mL) |

| Chlorobenzene | - | (e.g., 15 mL) |

Procedure:

-

To a reaction vessel, add the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene and chlorobenzene.

-

Add a catalytic amount of a strong acid, such as phosphoric acid.

-

Heat the mixture to a temperature range of 80-130°C and maintain for several hours. Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and a dilute solution of sodium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Logical Flow of the Two-Step Synthesis:

Caption: A generalized workflow for the palladium-catalyzed synthesis of benzofurans.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the construction of heterocyclic rings. In the context of this compound synthesis, these strategies typically involve the formation of a key C-O or C-C bond to close the furan ring.

One such approach could involve the intramolecular cyclization of a suitably substituted precursor, such as a 2-bromo-1-(2-hydroxy-3-bromophenyl)ethanone. In this hypothetical route, a base would facilitate an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the other bromine atom, leading to the formation of the furan ring.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of complex molecules with potential therapeutic applications. The bromine atom at the 7-position provides a reactive site for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Benzofuran derivatives have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [3]The ability to readily functionalize the 7-position of the benzofuran core through reactions like Suzuki, Stille, and Heck couplings allows for the creation of libraries of compounds for high-throughput screening.

Conclusion

This compound stands as a testament to the synergy between fundamental synthetic methodology and the demands of modern chemical research. While its specific discovery is not as celebrated as that of its parent ring, its importance as a versatile synthetic intermediate is undeniable. The robust two-step synthesis from o-bromophenol provides a scalable and economical route, while palladium-catalyzed methods offer flexibility and efficiency for the synthesis of more complex derivatives. As the quest for novel therapeutics and functional materials continues, the strategic application of this compound is poised to play an increasingly significant role in shaping the future of medicinal chemistry and organic synthesis.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020.

-

Preparation method of this compound. Google Patents, CN103724305A, 2014.

-

Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Science, 2024.

-

Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of the Mexican Chemical Society, 2012.

-

Sonogashira Coupling. Wikipedia, 2023.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 2021.

-

Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate, 2021.

-

Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák's research group.

-

Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate, 2015.

-

Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry, 2023.

-

Table of contents. Royal Society of Chemistry, 2018.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar, 2024.

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2024.

-

Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 2014.

-

One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 2019.

-

Preparation method of 5-bromobenzofuran. Google Patents, CN103724304A, 2014.

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health, 2024.

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. MDPI, 2017.

-

Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate, 2015.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103724305A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Bromobenzofuran: Properties, Synthesis, and Applications

Introduction

7-Bromobenzofuran is a halogenated heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of benzofuran, a structural motif prevalent in numerous natural products and pharmacologically active molecules, this compound serves as a versatile and crucial building block for the synthesis of more complex molecular architectures.[1][2][3] Its utility stems from the presence of the reactive bromine atom on the benzene ring, which allows for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details established synthetic protocols, explores its chemical reactivity, and highlights its applications as a key intermediate in the development of novel pharmaceuticals and functional materials.[4] The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge necessary to effectively utilize this compound in their research endeavors.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, often described as having a strong odor.[4] A comprehensive summary of its key physical and chemical properties is provided below.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO | [4][5][6] |

| Molecular Weight | 197.03 g/mol | [4][5][6] |

| IUPAC Name | 7-bromo-1-benzofuran | [6] |

| CAS Number | 104155-12-6, 133720-60-2 | [5][6] |

| Appearance | Solid | [4][5] |

| Density (Predicted) | 1.608 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 233.8 ± 13.0 °C | [4] |

| Flash Point | 95.2 °C | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |

Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the three protons on the benzene ring will exhibit a more complex splitting pattern (multiplet) due to their respective couplings.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and isotopic abundance.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the ether linkage. The C-Br stretching frequency will also be observable, typically in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Bromination of Benzofuran

A direct approach involves the electrophilic bromination of benzofuran. This reaction can be carried out by treating benzofuran with bromine, often in a solvent like chloroform. The reaction can be promoted by light or the presence of a Lewis acid catalyst.[4] However, controlling the regioselectivity of this reaction to exclusively obtain the 7-bromo isomer can be challenging, potentially leading to a mixture of brominated products.

Two-Step Synthesis from o-Bromophenol

A more controlled and scalable synthesis involves a two-step process starting from o-bromophenol. This method avoids the use of heavy metal catalysts and is amenable to industrial-scale production.[1]

-

Step 1: O-Alkylation: o-Bromophenol is reacted with a 2,2-dimethoxyethyl halide (e.g., 2-bromoacetaldehyde dimethyl acetal) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., 1,4-dioxane). This Williamson ether synthesis yields the intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene.[1]

-

Step 2: Cyclization: The acetal intermediate is then subjected to acidic conditions and heated. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration to form the furan ring of this compound.[1]

Detailed Experimental Protocol: Two-Step Synthesis

The following protocol is adapted from a patented procedure and serves as a representative example.[1]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

-

To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL), o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).

-

Stir the mixture and heat to reflux for approximately 22 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the majority of the 1,4-dioxane by distillation.

-

To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir for 40 minutes.

-

Separate the organic layer. Extract the aqueous layer with an additional 200 mL of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate overnight.

-

Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

-

The crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene is heated in a suitable solvent under acidic conditions until cyclization is complete (e.g., refluxing in the presence of a strong acid like polyphosphoric acid or sulfuric acid).

-

The reaction is monitored by TLC or GC.

-

After completion, the reaction mixture is cooled and neutralized.

-

The product is extracted into an organic solvent, washed, dried, and concentrated.

-

The final product, this compound, is purified by techniques such as distillation or column chromatography.

Visualization of Synthetic Workflow

Caption: Two-step synthesis of this compound from o-bromophenol.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aryl bromide functionality, making it an excellent substrate for a wide range of cross-coupling reactions. The benzofuran ring itself can also undergo electrophilic substitution, although the presence of the deactivating bromine atom influences the regioselectivity of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7][8]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The ability to participate in these reactions makes this compound a valuable precursor for creating libraries of substituted benzofurans for screening in drug discovery programs.

Other Transformations

-

Lithiation/Grignard Formation: The aryl bromide can be converted into an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent (e.g., n-butyllithium or magnesium metal). These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups at the 7-position.

-

Electrophilic Aromatic Substitution: While the benzene ring is somewhat deactivated by the bromine atom, it can still undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the fused furan ring and the bromine atom will determine the position of the incoming electrophile.

Visualization of Key Reactions

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][7] this compound serves as a critical starting material for accessing novel derivatives with therapeutic potential.

-

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of drugs for a variety of conditions, including gout, viral infections, and cancer.[4] Benzofuran derivatives have demonstrated a wide range of pharmacological effects, including antihistamine, antitumor, and antiarrhythmic properties.[1]

-

Drug Discovery: The ability to easily functionalize the 7-position allows for the creation of compound libraries for high-throughput screening. This is crucial in the early stages of drug discovery for identifying lead compounds with desired biological activity. For instance, benzofuran-containing molecules have been investigated as inhibitors of enzymes and as antagonists for receptors involved in cardiovascular diseases.[1][9]

-

Materials Science: Beyond pharmaceuticals, this compound is also utilized in the synthesis of dyes, photosensitive materials, and polymers, where the benzofuran core can impart desirable electronic or photophysical properties.[4]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[4][5]

GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS06 (Skull and crossbones), GHS07 (Exclamation mark) |

| Signal Word | Danger |

| Hazard Statement(s) | H301: Toxic if swallowed.[5] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][10] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid contact with skin, eyes, and mucous membranes.[4] Personal Protective Equipment (PPE), including laboratory gloves, safety glasses, and a lab coat, is mandatory.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a dark place, under an inert atmosphere, to prevent degradation.[4]

-

First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[12] For eye contact, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air.[12] If swallowed, seek immediate medical attention.[5]

Conclusion

This compound is a highly valuable and versatile heterocyclic compound. Its well-defined physical and chemical properties, coupled with its accessible synthetic routes, make it an indispensable tool for synthetic chemists. The reactivity of the C7-bromo substituent, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient gateway to a vast chemical space of novel benzofuran derivatives. As the demand for new therapeutic agents and advanced materials continues to grow, the importance of key building blocks like this compound in driving innovation in research and development is set to increase.

References

-

7-Bromo-1-benzofuran - ChemBK. (2024). ChemBK. Retrieved from [Link]

- CN103724305A - Preparation method of this compound - Google Patents. (n.d.). Google Patents.

-

7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). ACS Publications. Retrieved from [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

-

Benzofuran - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. Retrieved from [Link]

-

Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents - ResearchGate. (2015). ResearchGate. Retrieved from [Link]

-

Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

An update on benzofuran inhibitors: a patent review - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Carbofuran - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. Retrieved from [Link]

-

Benzofuran | C8H6O | CID 9223 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CN103724305A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]

Foreword: The Analytical Imperative in Drug Discovery

An In-depth Technical Guide to the Structural Characterization of 7-Bromobenzofuran

In the landscape of modern drug development, the unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of success. Molecules like this compound are not merely chemical curiosities; they are pivotal intermediates and building blocks for novel therapeutic agents.[1][2] Their utility in synthesizing potential anti-gout, antiviral, and anticancer drugs underscores the critical need for robust, reliable, and reproducible characterization data.[1] An impurity or a misidentified isomer can derail a research program, leading to wasted resources and compromised results.

This guide provides a comprehensive, field-proven framework for the structural characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require not just data, but a deep, causal understanding of the analytical techniques employed. We will move beyond rote procedures to explore the "why" behind the "how," ensuring that every analytical step is a self-validating system.

The Subject: this compound at a Glance

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at position 7. This specific substitution pattern dictates its unique physicochemical properties and reactivity.

-

Molecular Formula: C₈H₅BrO[3]

-

Molecular Weight: 197.03 g/mol [3]

-

Monoisotopic Mass: 195.95238 Da[3]

-

Appearance: Typically a solid at room temperature.[4]

The numbering of the benzofuran ring system is crucial for interpreting spectroscopic data. The following diagram illustrates the standard IUPAC numbering convention which will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Synthesis and Sample Purity: The Foundation of Good Data

The quality of any structural characterization is fundamentally dependent on the purity of the sample. A common and efficient route to this compound involves a two-step synthesis starting from o-bromophenol.[5]

Workflow for Synthesis and Analysis

Caption: General workflow from synthesis to definitive structural analysis.

This synthetic route is advantageous as it avoids heavy metal catalysts, simplifying purification and reducing environmental impact.[5] Post-synthesis, purification by column chromatography is essential. The integrity of the final structural data hinges on achieving >98% purity, which should be verified by a preliminary technique like GC-MS before committing to more extensive NMR or crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Theoretical Basis: The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the furan oxygen) deshield nearby protons, shifting their signals downfield (to higher ppm). Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, with the magnitude of the splitting (coupling constant, J) providing crucial information about the spatial relationship between them.[6][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H-2 | 7.65 - 7.75 | Doublet (d) | J2,3 ≈ 2.2 | Olefinic proton on the electron-deficient furan ring, coupled to H-3. |

| H-3 | 6.75 - 6.85 | Doublet (d) | J3,2 ≈ 2.2 | Olefinic proton adjacent to the oxygen atom, coupled to H-2. |

| H-4 | 7.55 - 7.65 | Doublet (d) | J4,5 ≈ 8.0 | Ortho to the electron-withdrawing bromine atom, significantly deshielded. |

| H-5 | 7.20 - 7.30 | Triplet (t) | J5,4 ≈ 8.0, J5,6 ≈ 7.5 | "Normal" aromatic proton, split by both H-4 and H-6. |

| H-6 | 7.40 - 7.50 | Doublet (d) | J6,5 ≈ 7.5 | Ortho to the furan oxygen's fusion point, deshielded relative to H-5. |

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, centered at ~6 ppm, is appropriate. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to confirm the 1:1:1:1:1 proton ratio.

Causality and Interpretation: The predicted pattern is a direct consequence of the molecular structure. The two doublets with a small coupling constant (~2 Hz) are characteristic of the furan ring protons.[8] The remaining three signals in the aromatic region will form a pattern dictated by the bromine's position. A triplet flanked by two doublets is a classic signature of a 1,2,3-trisubstituted benzene ring, confirming the 7-bromo substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Basis: ¹³C NMR provides a map of the carbon framework. Chemical shifts are highly sensitive to the electronic environment and hybridization. Quaternary carbons (those with no attached protons) typically show weaker signals due to longer relaxation times.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Carbon Position | Predicted δ (ppm) | Rationale |

| C-2 | 145.0 - 146.0 | Olefinic carbon adjacent to oxygen, highly deshielded. |

| C-3 | 107.0 - 108.0 | Olefinic carbon beta to oxygen. |

| C-3a | 128.0 - 129.0 | Quaternary aromatic carbon at the ring junction. |

| C-4 | 125.0 - 126.0 | Aromatic CH carbon. |

| C-5 | 123.5 - 124.5 | Aromatic CH carbon. |

| C-6 | 121.0 - 122.0 | Aromatic CH carbon. |

| C-7 | 115.0 - 116.0 | Aromatic carbon directly bonded to bromine (ipso-carbon), shielded by the heavy atom effect. |

| C-7a | 154.0 - 155.0 | Quaternary aromatic carbon adjacent to oxygen, highly deshielded. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled spectrum to ensure all signals appear as singlets. A wider spectral width (~200 ppm) is required. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet at ~77.16 ppm.

Trustworthiness: The presence of eight distinct carbon signals immediately validates the molecular formula's carbon count. The chemical shifts, particularly the highly deshielded C-2 and C-7a carbons adjacent to the oxygen, and the relatively shielded C-7 attached to bromine, provide a self-consistent and trustworthy confirmation of the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. For this compound, the most telling feature will be the isotopic pattern of bromine.

Expected High-Resolution MS (HRMS) Data:

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Molecular Ion [M+H]⁺: The calculated exact mass for C₈H₆BrO⁺ is 196.9602. HRMS should detect this ion with an accuracy of <5 ppm.

-

Isotopic Pattern: A critical diagnostic feature is the presence of two peaks of nearly equal intensity, separated by ~2 m/z units. This is the signature of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance.

Expected Electron Ionization (EI) Fragmentation: In a GC-MS experiment using EI, the molecule will fragment in a predictable way.

| m/z Value | Ion | Rationale |

| 196/198 | [C₈H₅BrO]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 168/170 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for furan rings. |

| 117 | [M - Br]⁺ | Loss of a bromine radical. The resulting C₈H₅O⁺ fragment will not have the bromine isotope pattern. |

| 89 | [C₇H₅]⁺ | Further fragmentation, likely loss of CO from the [M - Br]⁺ fragment. |

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL onto a GC equipped with a standard capillary column (e.g., DB-5). Use a temperature program that elutes the compound as a sharp, symmetrical peak.

-

MS Detection: Acquire mass spectra across the eluted peak using EI at 70 eV.

-

Analysis: Examine the mass spectrum for the molecular ion and its isotopic pattern. Identify key fragment ions and propose a fragmentation pathway consistent with the structure.

Infrared (IR) Spectroscopy: Functional Group Analysis

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1470 - 1440 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O-C Stretch | Aryl-alkyl ether |

| 800 - 750 | C-H Bend (out-of-plane) | 1,2,3-trisubstituted benzene |

| 650 - 550 | C-Br Stretch | Aryl bromide |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound. The spectrum serves as a quick and reliable confirmation of the key structural motifs. The NIST Chemistry WebBook provides a reference spectrum for the parent benzofuran, which is an excellent comparison point.[9]

X-ray Crystallography: Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atom connectivity but also precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.[10][11]

Authoritative Grounding: The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, and angles. This data provides irrefutable evidence of the 7-bromo substitution pattern and the planar geometry of the benzofuran core.

Conclusion: A Multi-Technique, Self-Validating Approach

The structural characterization of this compound is not achieved by a single technique but by the synergistic application of multiple analytical methods. NMR spectroscopy defines the carbon-hydrogen framework and atom connectivity. Mass spectrometry confirms the molecular weight and elemental composition (Br). IR spectroscopy verifies the presence of key functional groups. Finally, X-ray crystallography can provide an absolute 3D structure. Each technique validates the others, creating a cohesive and irrefutable body of evidence that establishes the molecule's identity and purity with the highest degree of confidence required for advanced research and drug development.

References

- CN103724305A - Preparation method of this compound.

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

7-Bromo-1-benzofuran | C8H5BrO | CID 113628. PubChem, National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Human Metabolome Database. [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. ResearchGate. [Link]

-

7-Bromo-1-benzofuran. ChemBK. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Advanced Scientific Research. [Link]

-

Benzofuran - IR Spectrum. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Z. Naturforsch. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

-

Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. National Institutes of Health (NIH). [Link]

-

Resolved X-ray crystallographic structures of 1−7 showing their configuration adopted in the solid state and the dihedral angle of the vinyl-phenyl planes. ResearchGate. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

-

NMR Spectroscopy. Organic Chemistry Data, University of Wisconsin. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN103724305A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Benzofuran [webbook.nist.gov]

- 10. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.vensel.org [pubs.vensel.org]

The Rising Therapeutic Potential of 7-Bromobenzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold and the Strategic Importance of Bromine Substitution